molecular formula C16H22O6 B090765 Bucarpolate CAS No. 136-63-0

Bucarpolate

Cat. No.: B090765
CAS No.: 136-63-0
M. Wt: 310.34 g/mol
InChI Key: ZYVTYOMVFLAPLX-UHFFFAOYSA-N
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Description

Bucarpolate, known chemically as 2-(2-butoxyethoxy)ethyl 1,3-benzodioxole-5-carboxylate, is a compound with the molecular formula C16H22O6. It is primarily used as a synergist in pesticide formulations, enhancing the efficacy of active ingredients by inhibiting the metabolic systems that would otherwise degrade the pesticide molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bucarpolate is synthesized through the esterification of 2-(2-butoxyethoxy)ethanol with 1,3-benzodioxole-5-carboxylic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where the reactants are combined in the presence of an acid catalyst. The reaction mixture is heated to maintain reflux, and the product is subsequently purified through distillation and recrystallization to achieve the desired purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of carboxylic acids.

    Reduction: Reduction of this compound can yield the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ether linkages, resulting in the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium alkoxides or amines are employed under basic conditions.

Major Products:

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Alcohols.

    Substitution: Substituted ethers and amines.

Scientific Research Applications

Bucarpolate has a wide range of applications in scientific research:

Mechanism of Action

Bucarpolate exerts its effects by inhibiting specific metabolic enzymes in pests, such as polysubstrate monooxygenases. This inhibition prevents the detoxification of pesticides, thereby increasing their lethality. The compound targets the metabolic pathways responsible for breaking down pesticide molecules, effectively restoring the susceptibility of pests to the active ingredients .

Comparison with Similar Compounds

    Piperonyl butoxide: Another synergist used in pesticide formulations.

    Sulfotep: An organophosphate insecticide with synergistic properties.

    MGK-264: A synergist that enhances the efficacy of pyrethroid insecticides.

Comparison: Bucarpolate is unique in its structural composition, featuring a benzodioxole moiety linked to a butoxyethoxy group. This structure provides distinct physicochemical properties, such as higher solubility and stability, compared to other synergists like piperonyl butoxide. Additionally, this compound’s specific enzyme inhibition profile makes it particularly effective against certain resistant pest populations .

Properties

IUPAC Name

2-(2-butoxyethoxy)ethyl 1,3-benzodioxole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O6/c1-2-3-6-18-7-8-19-9-10-20-16(17)13-4-5-14-15(11-13)22-12-21-14/h4-5,11H,2-3,6-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVTYOMVFLAPLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOCCOC(=O)C1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6041686
Record name Bucarpolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136-63-0
Record name Bucarpolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bucarpolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUCARPOLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7L0ZIA39L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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